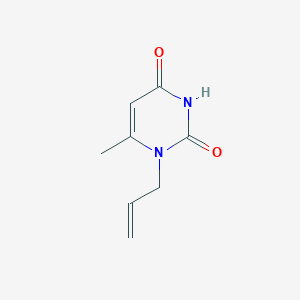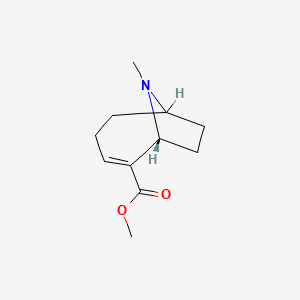![molecular formula C21H28N2O5 B14304327 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid CAS No. 112360-87-9](/img/structure/B14304327.png)
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is a compound that combines the structural features of imidazole and oxalic acid. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties Oxalic acid, on the other hand, is a simple dicarboxylic acid with the formula C₂H₂O₄
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles . The process involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and various catalysts to achieve high yields and regioselectivity . The specific industrial methods for producing 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid would likely follow similar principles, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2-Octoxyphenyl)ethenyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .
Applications De Recherche Scientifique
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the development of functional materials, dyes for solar cells, and catalysts.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group and oxalic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2-aryl-1H-benzo[d]imidazole: Known for its biological activities and used in various therapeutic applications.
1,3-Diazole: A basic core of many natural products and drugs, known for its broad range of chemical and biological properties.
Uniqueness
1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid is unique due to its combination of imidazole and oxalic acid moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
Propriétés
Numéro CAS |
112360-87-9 |
|---|---|
Formule moléculaire |
C21H28N2O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-[1-(2-octoxyphenyl)ethenyl]imidazole;oxalic acid |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-3-4-5-6-7-10-15-22-19-12-9-8-11-18(19)17(2)21-14-13-20-16-21;3-1(4)2(5)6/h8-9,11-14,16H,2-7,10,15H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
CSSMAVDJFOHXRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1C(=C)N2C=CN=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
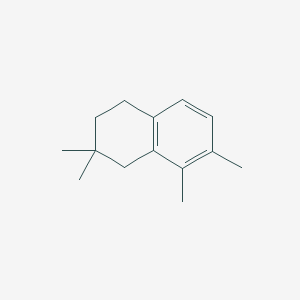

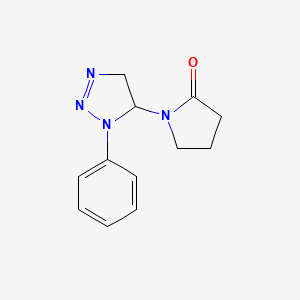

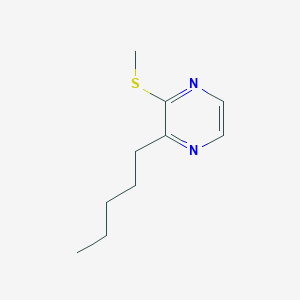
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

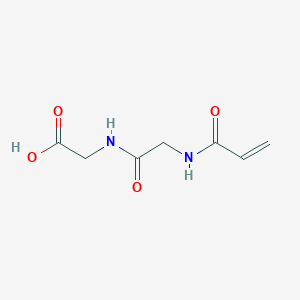
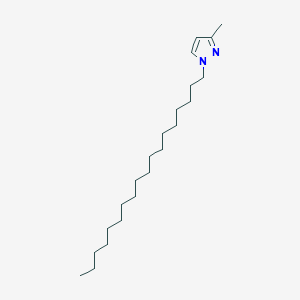
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
